N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
Overview
Description
“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine core . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the preparation of N-heterocyclic compounds characterized by NMR and HRMS analysis . The specific chemical reactions for “this compound” are not detailed in the retrieved papers.Scientific Research Applications
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, including those containing pyridine, thiazole, and imidazole rings, play a significant role in medicinal chemistry due to their biological activity and ability to interact with various biological targets. For instance, derivatives of pyrimidine and pyrazoline have been extensively studied for their biological activities, showing promise in areas such as antibacterial, antifungal, anticancer, and anti-inflammatory applications (Gomaa & Ali, 2020; Pluta, Morak-Młodawska, & Jeleń, 2011). These studies highlight the potential of heterocyclic structures in the design of new therapeutic agents.
Optical Sensors and Coordination Chemistry
Compounds containing heteroatoms like nitrogen, sulfur, and oxygen within their heterocyclic frameworks are essential in developing optical sensors. These sensors can detect various metal ions, demonstrating the flexibility and functional capacity of heterocyclic compounds in coordination chemistry and sensing applications (Jindal & Kaur, 2021).
Advanced Materials and Catalysis
Heterocyclic N-oxide derivatives, including pyridine and pyrimidine N-oxides, have been identified for their roles in metal complexes formation, catalyst design, and medicinal applications, underlining their versatility across various fields of chemistry and biology (Li et al., 2019). These compounds' unique reactivity and structural properties make them suitable for innovative catalysis applications and drug development.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
this compound interacts with its target, PI3K, by inhibiting its activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The compound’s core is directly involved in binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation . By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation . The compound has shown potent PI3K inhibitory activity, with an IC50 of 3.6 nM .
Biochemical Analysis
Biochemical Properties
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has been found to interact with phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound shows potent PI3K inhibitory activity .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with PI3K. By inhibiting PI3K, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with PI3K, leading to enzyme inhibition . This can result in changes in gene expression and other downstream effects .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-10(5-3-6-11(9)17-21(2,18)19)13-16-12-7-4-8-15-14(12)20-13/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYVQRHGHPQRIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C2=NC3=C(S2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326458 | |
Record name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
912624-95-4 | |
Record name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.